Cas no 55146-05-9 (6-(1-methylethoxy)-9H-Purin-2-amine)

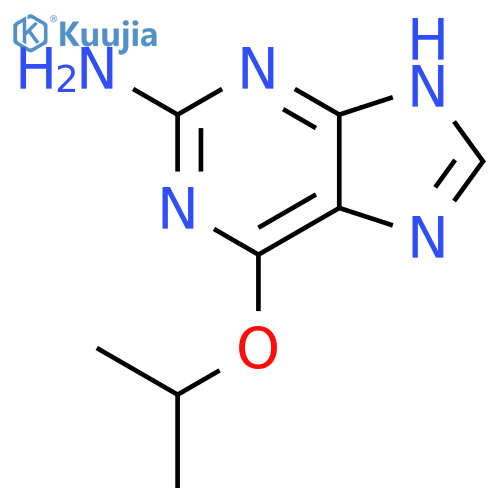

55146-05-9 structure

商品名:6-(1-methylethoxy)-9H-Purin-2-amine

6-(1-methylethoxy)-9H-Purin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-(1-methylethoxy)-9H-Purin-2-amine

- 6-propan-2-yloxy-7H-purin-2-amine

- 1H-Purin-2-amine, 6-(1-methylethoxy)-

- 2-Amino-6-isopropoxy-9H-purine

- 6-(propan-2-yloxy)-1h-purin-2-amine

- 6-isopropoxy-7(9)H-purin-2-ylamine

- AC1L3V4K

- AC1Q4VY9

- CHEMBL114250

- CTK1H1877

- O6-Substituted Guanine Deriv. 7

- SureCN9682496

- SureCN9682498

- O6-Isopropylguanine

- NSC37367

- 6-isopropoxy-9H-purin-2-amine

- SCHEMBL9682496

- 55146-05-9

- NSC 37367

- DTXSID80203653

- NSC-37367

- 2-Amino-6-[(isopropyl)oxy]purine

- MFCD20482036

- 2-Amino-6-prop-2-yloxypurine

- 6-isopropoxy-7H-purin-2-amine

- BDBM5465

- Purine, 2-amino-6-isopropoxy-

- 6-ISOPROPOXY-1H-PURIN-2-AMINE

- F75322

- ZCPOCPBDXIGEFE-UHFFFAOYSA-N

- 2-amino-6-isopropoxypurine

- 6-(1-Methylethoxy)-1H-purin-2-amine

- 6-(propan-2-yloxy)-9H-purin-2-amine

-

- インチ: InChI=1S/C8H11N5O/c1-4(2)14-7-5-6(11-3-10-5)12-8(9)13-7/h3-4H,1-2H3,(H3,9,10,11,12,13)

- InChIKey: ZCPOCPBDXIGEFE-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=NC(=NC2=C1NC=N2)N

計算された属性

- せいみつぶんしりょう: 193.09653

- どういたいしつりょう: 193.09635999g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- PSA: 84.69

- LogP: 1.30350

6-(1-methylethoxy)-9H-Purin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1217550-50mg |

6-(propan-2-yloxy)-9H-purin-2-amine |

55146-05-9 | 95% | 50mg |

$880 | 2024-07-28 | |

| A2B Chem LLC | AO82173-100mg |

O6-Isopropylguanine |

55146-05-9 | 97% | 100mg |

$80.00 | 2024-04-19 | |

| 1PlusChem | 1P00VS9P-1g |

O6-Isopropylguanine |

55146-05-9 | 97% | 1g |

$436.00 | 2024-04-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195883A-100mg |

6-(1-methylethoxy)-9H-Purin-2-amine |

55146-05-9 | 0.97 | 100mg |

¥1045.8 | 2024-07-24 | |

| Ambeed | A782049-100mg |

6-Isopropoxy-1H-purin-2-amine |

55146-05-9 | 97% | 100mg |

$100.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1217550-50mg |

6-(propan-2-yloxy)-9H-purin-2-amine |

55146-05-9 | 95% | 50mg |

$880 | 2025-02-19 | |

| 1PlusChem | 1P00VS9P-250mg |

O6-Isopropylguanine |

55146-05-9 | 97% | 250mg |

$170.00 | 2024-04-29 | |

| A2B Chem LLC | AO82173-250mg |

O6-Isopropylguanine |

55146-05-9 | 97% | 250mg |

$141.00 | 2024-04-19 | |

| 1PlusChem | 1P00VS9P-100mg |

O6-Isopropylguanine |

55146-05-9 | 97% | 100mg |

$100.00 | 2024-04-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195883A-250mg |

6-(1-methylethoxy)-9H-Purin-2-amine |

55146-05-9 | 0.97 | 250mg |

¥1881.0 | 2024-07-24 |

6-(1-methylethoxy)-9H-Purin-2-amine 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

55146-05-9 (6-(1-methylethoxy)-9H-Purin-2-amine) 関連製品

- 51866-19-4(6-Ethyl Guanine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55146-05-9)6-(1-methylethoxy)-9H-Purin-2-amine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):158/421